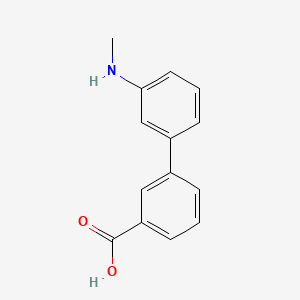

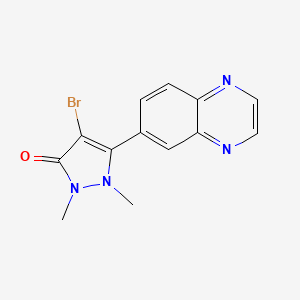

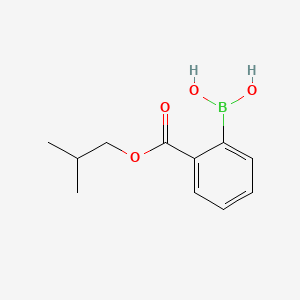

![molecular formula C10H9N3O3S B567245 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-06-8](/img/structure/B567245.png)

1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is a heterocyclic compound. It is part of the 1,4-oxazine family . 1,4-Oxazine is a fundamental heterocyclic compound and is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterised spectroscopically .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Molecular Structure Analysis

The molecular structure of 1,4-oxazine has been generated using FVP . It is shown to exist in solution entirely as the 4H-isomer . X-ray structure determination of the N-Boc precursor shows significant deviations from theoretically predicted geometric parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-oxazine include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . This affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-oxazine have been characterised spectroscopically . It is shown to exist in solution entirely as the 4H-isomer .Applications De Recherche Scientifique

Antiproliferative Agent Synthesis

This compound can serve as a precursor in the synthesis of antiproliferative agents. Pyrido[2,3-d]pyrimidines, which are structurally related to this compound, have shown a wide range of biological activities, including antiproliferative effects . The synthesis of new derivatives could lead to the discovery of novel antiproliferative drugs that may be effective against various types of cancer cells.

Antimicrobial Activity

Derivatives of pyrimido[4,5-d][1,3]oxazine have been reported to exhibit antimicrobial properties . Research into the modification of the 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione structure could lead to the development of new antimicrobial agents that could be used to treat bacterial infections.

Anti-inflammatory and Analgesic Applications

Compounds with a pyrimido[4,5-d][1,3]oxazine core have been associated with anti-inflammatory and analgesic activities . This suggests that 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione could potentially be used as a starting point for the development of new anti-inflammatory and pain-relief medications.

Hypotensive Agents

The related pyrido[2,3-d]pyrimidines are known to possess hypotensive properties, which means they can lower blood pressure . By exploring the cardiovascular effects of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione derivatives, new hypotensive drugs could be synthesized.

Antihistaminic Effects

Research has indicated that certain pyrimido[4,5-d][1,3]oxazine derivatives have antihistaminic activities, which can be beneficial in treating allergies . Investigating the antihistaminic potential of 1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione could lead to new treatments for allergic reactions.

Tyrosine Kinase Inhibition

Some pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally similar to the compound , have been identified as tyrosine kinase inhibitors . These inhibitors are important in the treatment of various cancers, as they can interfere with the signaling pathways that promote tumor growth and proliferation.

Propriétés

IUPAC Name |

7-methylsulfanyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRFCJOJBFRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

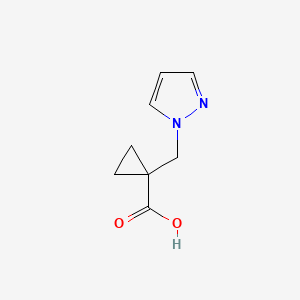

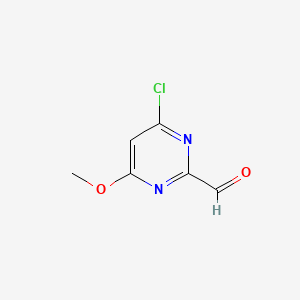

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

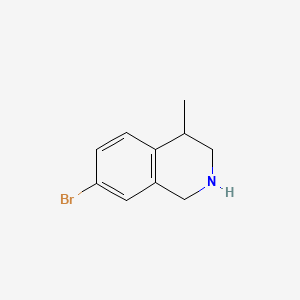

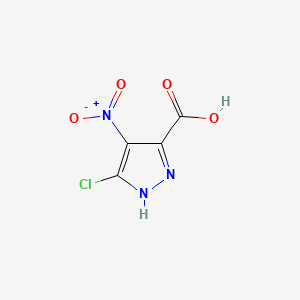

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

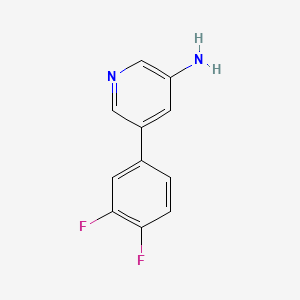

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)